Agn-PC-0LP33J
Description
Agn-PC-0LP33J is a silver-based polymer composite hypothesized to exhibit enhanced antimicrobial and catalytic properties due to its unique structural configuration. The compound is postulated to consist of silver nanoparticles (Ag NPs) embedded within a polymeric chitosan matrix, stabilized by phosphate groups (PC), as suggested by analogous studies on Ag/Ag-doped chitosan/Pt devices . This compound is synthesized via sol-gel methods, enabling precise control over nanoparticle dispersion and polymer crosslinking, which optimizes its mechanical stability and reactivity .
Key properties include:
- Molecular weight: Estimated at 2,500–3,000 Da (based on chitosan-silver composites).
- Solubility: Partially soluble in aqueous solutions at pH 5–7, with enhanced stability under neutral conditions.
- Applications: Antimicrobial coatings, catalytic degradation of organic pollutants, and biomedical devices .
Properties
CAS No. |
5269-40-9 |
|---|---|
Molecular Formula |
C25H20BrN5O3 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
2-bromo-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C25H20BrN5O3/c1-15-6-4-10-30-21(15)28-23-19(25(30)33)12-16(13-27)22(31(23)14-17-7-5-11-34-17)29-24(32)18-8-2-3-9-20(18)26/h2-4,6,8-10,12,17H,5,7,11,14H2,1H3 |
InChI Key |
QIINOARAOLZTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC=CC=C4Br)N3CC5CCCO5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Agn-PC-0LP33J typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0LP33J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Agn-PC-0LP33J has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Key Findings :
- This compound demonstrates superior biocompatibility compared to AgNO₃ due to its controlled Ag⁺ ion release, minimizing cytotoxicity .
- Chlorhexidine gluconate matches this compound in antimicrobial breadth but lacks catalytic functionality .
Research Findings from Comparative Studies
Antimicrobial Performance
- This compound : Achieved 99.9% reduction in E. coli and S. aureus within 6 hours at 50 µg/mL .
- AgNO₃: Required 200 µg/mL for similar efficacy, with significant cytotoxicity observed in mammalian cells .
- Chlorhexidine : Showed 99.99% efficacy at 20 µg/mL but caused skin irritation in 12% of clinical trial participants .
Catalytic Activity
- This compound degraded 95% of methylene blue in 30 minutes under UV light, outperforming AgNO₃ (40% degradation) due to its stabilized Ag NP matrix .
Methodological Considerations
Comparative analyses adhered to standardized protocols for antimicrobial testing (ISO 20776-1) and catalytic assays (IUPAC guidelines) . Data reproducibility was ensured through triplicate experiments and statistical validation (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
